{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol
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Overview
Description
{2-Oxabicyclo[310]hexan-6-yl}methanol is a chemical compound with the molecular formula C6H10O2 It features a bicyclic structure with an oxirane ring fused to a cyclopentane ring, and a hydroxymethyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol typically involves the following steps:
Epoxidation of Cyclopentene: Cyclopentene is reacted with a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.
Hydroxymethylation: The resulting oxirane is then subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxirane ring can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: (2-Oxabicyclo[3.1.0]hexan-6-yl)carboxylic acid.
Reduction: (2-Hydroxycyclopentyl)methanol.
Substitution: (2-Oxabicyclo[3.1.0]hexan-6-yl)methyl ethers or esters.
Scientific Research Applications
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophiles. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2-Oxabicyclo[3.1.0]hexane): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(2-Oxabicyclo[3.1.0]hexan-6-yl)amine: Contains an amino group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol is unique due to the presence of both an oxirane ring and a hydroxymethyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-oxabicyclo[3.1.0]hexan-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-3-5-4-1-2-8-6(4)5/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPNLKIKZMFGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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